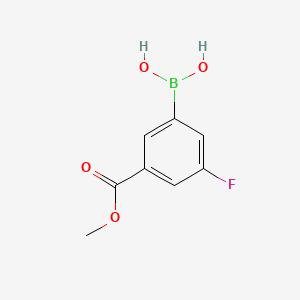

3-Fluoro-5-methoxycarbonylphenylboronic acid

CAS No.: 871329-62-3

Cat. No.: VC3040033

Molecular Formula: C8H8BFO4

Molecular Weight: 197.96 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 871329-62-3 |

|---|---|

| Molecular Formula | C8H8BFO4 |

| Molecular Weight | 197.96 g/mol |

| IUPAC Name | (3-fluoro-5-methoxycarbonylphenyl)boronic acid |

| Standard InChI | InChI=1S/C8H8BFO4/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,12-13H,1H3 |

| Standard InChI Key | VKHJVASTGLPBBL-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC(=C1)F)C(=O)OC)(O)O |

| Canonical SMILES | B(C1=CC(=CC(=C1)F)C(=O)OC)(O)O |

Introduction

3-Fluoro-5-methoxycarbonylphenylboronic acid is a boronic acid derivative that has gained significant attention in organic synthesis due to its versatility in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is particularly useful in the synthesis of complex molecules, including pharmaceuticals and materials.

Synthesis

The synthesis of 3-Fluoro-5-methoxycarbonylphenylboronic acid typically involves the reaction of a halogenated aromatic compound with a boronic acid precursor in the presence of a catalyst. This process is often followed by purification steps to achieve high purity.

Applications

This compound is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. It is also used in the synthesis of pharmaceutical intermediates and advanced materials.

Safety and Handling

3-Fluoro-5-methoxycarbonylphenylboronic acid is considered hazardous and requires proper handling. It can cause skin and eye irritation and may lead to respiratory irritation. It is recommended to handle this compound in an inert atmosphere and store it at room temperature .

Hazard Statements

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves/eye protection.

-

P305+P351+P338: If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Suppliers and Availability

This compound is available from several suppliers, including VWR, Sigma-Aldrich, and BLD Pharmatech Co., Ltd. The purity and availability may vary depending on the supplier .

Research Findings

Research involving 3-Fluoro-5-methoxycarbonylphenylboronic acid often focuses on its use in cross-coupling reactions to synthesize complex organic molecules. These reactions are crucial in pharmaceutical and material science applications.

Example of Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a key application of this boronic acid. It involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume